3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-9-4-3-8(7-10(9)20-2)11(18)14-12-15-16-13-17(12)5-6-21-13/h3-4,7H,5-6H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYOXDOJYCWRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. These interactions lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that the triazole and thiadiazine moieties in its structure can make specific interactions with different target receptors. These interactions can lead to changes in the function of the target, which can result in various pharmacological effects.
Biochemical Pathways
For instance, some compounds have been found to inhibit the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the bioavailability of the compound and its potential interactions with the body.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their function.
Biochemical Analysis
Biochemical Properties
3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with the active sites of these enzymes enhances its inhibitory action.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-231 and MCF-7. The compound influences cell function by inducing apoptosis, arresting the cell cycle at the G2/M phase, and modulating gene expression. Specifically, it upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit the activity of enzymes like PARP-1 and EGFR by binding to their active sites. This binding leads to the inhibition of enzyme activity, which in turn affects cellular processes such as DNA repair and cell proliferation. The compound’s structure allows it to fit precisely into the enzyme’s active site, forming stable interactions that block the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and continuous modulation of gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter the levels of key metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA. Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Its presence in the nucleus is particularly important for its role in gene expression regulation and enzyme inhibition.
Biological Activity
3,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a synthetic compound that integrates a benzamide structure with a triazolo-thiazole moiety. Its unique heterocyclic structure is characterized by the presence of methoxy groups and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds with triazole and thiazole rings can disrupt DNA replication in pathogenic organisms and cancer cells. The compound's interactions involve binding affinities to enzymes and receptors critical in disease pathways.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Staphylococcus aureus : Demonstrated notable inhibitory effects.
- Escherichia coli : Exhibited moderate antibacterial activity.
Comparative Antibacterial Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(phenyl)-N-(thiazol-2-yl)-benzamide | Thiazole ring | Antibacterial |
| 2-(methoxyphenyl)-N-(triazolyl)-benzamide | Triazole ring | Anticancer |
| N-(5-methylthiazol-2-yl)-benzamide | Methylated thiazole | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown cytotoxic effects against several human cancer cell lines. For example:
- Jurkat Cells : The compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer drugs such as doxorubicin.
Case Study: Cytotoxicity Testing
In a study conducted on Jurkat and A-431 cell lines:
- The compound displayed IC50 values ranging from 1.1 to 18.8 µM.
- Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins.
Structure-Activity Relationship (SAR)
The presence of methoxy groups on the benzene ring enhances lipophilicity and bioavailability, which are critical for the compound's therapeutic efficacy. SAR studies indicate that modifications in the triazole and thiazole rings can significantly impact biological activity.
Scientific Research Applications
3,4-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and material sciences. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies from verified sources.
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have shown that derivatives of triazole-thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that related triazole-thiazole compounds displayed potent antiproliferative activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .
- Mechanism : The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
Antimicrobial Properties
Another significant application is in antimicrobial research. The compound has shown efficacy against a range of bacterial and fungal strains.
- Data Table : Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
- Research Findings : A study published in Pharmaceutical Biology highlighted the broad-spectrum antimicrobial activity of related compounds in vitro .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties that could be beneficial for treating inflammatory diseases.
- Case Study : Research indicated that triazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies showed reduced inflammation in animal models treated with related compounds .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties.
- Research Insight : A study described the use of this compound as a precursor for creating polymeric materials with enhanced thermal stability and mechanical properties .
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic devices due to its electronic properties.
- Data Table : Performance Metrics for Organic Photovoltaic Devices Incorporating this compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 5.2% |
| Open Circuit Voltage | 0.75 V |
| Short Circuit Current Density | 10 mA/cm² |
Comparison with Similar Compounds
Triazolo-Thiadiazoles vs. Triazolo-Thiazoles
- HTP (2-Hydroxy-3,5-Diiodo-N-(3-Phenyl-5-Thioxo-1H-1,2,4-Triazol-4(5H)-yl)Benzamide): Contains a triazolo-thiadiazole core (1,2,4-triazole fused with 1,3,4-thiadiazole) with diiodo and hydroxy substituents.
- ITP (4-Iodo-2-(3-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Phenol): Features a phenol and iodo group, contributing to strong hydrogen bonding and halogen bonding interactions. The iodine atom may improve metabolic stability but increases molecular weight (MW: ~400 Da) compared to the target compound’s dimethoxy groups (MW: ~350 Da estimated) .
Triazolo-Thiazines
- 4-Methoxy-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (CAS 946222-38-4): Replaces the thiazole ring with a seven-membered thiazine ring, increasing conformational flexibility.
Substituent Effects on Bioactivity
Methoxy vs. Halogen Substituents
- 6-(3,4-Dimethoxybenzyl)-3-(4-Fluorobenzyl)[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole : The dimethoxybenzyl group enhances π-π stacking and hydrogen bonding, while the fluorobenzyl group introduces electronegativity. This compound exhibits dual functionality, contrasting with the target’s single benzamide linkage .
- 4-Fluoro-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide : Fluorine substitution increases lipophilicity (logP ~2.5) compared to methoxy groups (logP ~1.8), favoring blood-brain barrier penetration but reducing aqueous solubility .
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the acyl chloride derivative. Optimal conditions involve refluxing in dichloromethane (DCM) at 40–50°C for 4–6 hours, achieving >95% conversion.
Preparation of 5H,6H- Triazolo[3,4-b] Thiazol-3-Amine
This intermediate is synthesized via cyclocondensation of 3-bromoacetylpyrazole derivatives with 4-amino-1,2,4-triazole-3-thiols. For example, heating 3-bromoacetylpyrazole 2 (1 mmol) with 4-amino-1,2,4-triazole-3-thiol 3a-c (1 mmol) in ethanol containing triethylamine (0.1 mL) at reflux for 5–7 hours yields the triazolo-thiazole core in 76–85% yield.
Amide Bond Formation Strategies
Coupling the acyl chloride with the triazolo-thiazole amine is achieved through two primary methods:
Schlenk-Type Coupling with DCC/DMAP
A mixture of 3,4-dimethoxybenzoyl chloride (1.2 eq) and triazolo-thiazole amine (1 eq) is reacted in dry tetrahydrofuran (THF) using N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as catalysts. The reaction is stirred under nitrogen at 0°C for 1 hour, then warmed to room temperature for 12–16 hours. Workup involves filtration to remove dicyclohexylurea (DCU), followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the product in 70–78% yield.
Direct Aminolysis in Polar Aprotic Solvents
An alternative one-pot method involves dissolving the triazolo-thiazole amine (1 eq) in dimethylformamide (DMF) with excess triethylamine (3 eq). 3,4-Dimethoxybenzoyl chloride (1.1 eq) is added dropwise at 0°C, and the mixture is stirred at 25°C for 6–8 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to afford 82–88% purity.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
| Parameter | Schlenk Method | Direct Aminolysis |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | 0°C → 25°C | 0°C → 25°C |
| Catalyst | DCC/DMAP | Triethylamine |
| Yield | 70–78% | 82–88% |
Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating acylation. Elevated temperatures (>30°C) risk decomposition of the triazolo-thiazole ring.
Stoichiometric Ratios and Side Reactions
Excess acyl chloride (1.1–1.2 eq) ensures complete amine consumption but may lead to diacylation byproducts if uncontrolled. Monitoring via thin-layer chromatography (TLC) at 2-hour intervals is recommended.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies utilize microreactors for the acylation step, achieving 94% conversion in 30 minutes at 50°C. Residence time optimization minimizes side product formation, enabling throughput of 5 kg/day.
Purification and Crystallization
Crude product is purified via antisolvent crystallization using methanol/water (7:3). Recrystallization from ethyl acetate yields pharmaceutical-grade material (>99.5% purity) with consistent polymorphic Form I, confirmed by X-ray diffraction.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 373.0921 [M+H]⁺ (calculated 373.0918 for C₁₇H₁₇N₄O₃S).
Challenges and Alternative Pathways
Q & A
Q. What are the standard synthetic routes for this compound and its analogs?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Hydrazine-mediated cyclization : Reacting hydrazine hydrate with intermediates like acetylated pyrazole derivatives to form triazole-thiadiazole cores .
- Phosphorus oxychloride activation : Used to cyclize thioamide intermediates into thiadiazoles under reflux conditions .
- Substituent introduction : Alkyl/aryl groups are added via nucleophilic substitution or coupling reactions (e.g., using styryl carboxylic acids for fluorostyryl derivatives) .
Example Synthesis Protocol:
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, n-butanol, reflux | Pyrazole-thioamide | 66–68% | |
| 2 | POCl₃, DMSO, 80°C | Triazolo-thiadiazole core | 72–73% |
Q. Which spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in triazole-thiadiazole cores at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide; N-H bend at ~3300 cm⁻¹) .
- HPLC : Assesses purity (>95% for bioactive studies) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituent variations influence antimicrobial activity?
Methodological Answer: Substituents on the triazole-thiadiazole core and benzamide moiety significantly modulate activity:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance antifungal activity by improving target binding (e.g., 14-α-demethylase inhibition) .
- Methoxy groups at 3,4-positions on benzamide improve solubility and membrane penetration .
Structure-Activity Relationship (SAR) Table:
| Substituent (R) | Target Enzyme (IC₅₀, µM) | Bioactivity Trend | Reference |
|---|---|---|---|
| 4-Fluorostyryl | 14-α-Demethylase (3LD6) | Antifungal: +++ | |
| 3,4-Dimethoxy | CYP450 Isoforms | Broad-spectrum |
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay conditions : Varying pH/temperature affects enzyme binding (e.g., 14-α-demethylase activity drops at pH < 6.5) .
- Substituent regiochemistry : Meta vs. para positions on aryl groups alter steric interactions with targets .
- Purity thresholds : Impurities >5% reduce reproducibility; use HPLC-UV/ELSD for validation .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with Lamarckian algorithms to model interactions with 14-α-demethylase (PDB: 3LD6). Key parameters:
- Grid box size: 60 × 60 × 60 Å
- Binding energy cutoff: ≤−7.0 kcal/mol .
- MD simulations : GROMACS with CHARMM36 force field assesses stability of ligand-enzyme complexes over 100 ns .
Q. How to optimize reaction conditions for high yield and purity?
Q. What challenges arise in regioselective synthesis?
Methodological Answer: Competing pathways lead to isomeric byproducts (e.g., triazolo[4,3-b] vs. [3,4-b] thiadiazoles). Mitigation strategies:
- Temperature control : Reflux at 80°C favors [3,4-b] isomer .
- Protecting groups : Acetylated intermediates reduce side reactions during cyclization .
Regioselectivity Data:
| Condition | Isomer Ratio ([3,4-b]:[4,3-b]) | Reference |
|---|---|---|
| 80°C, DMSO | 9:1 | |
| Room temperature | 3:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
